1-Dehydroxy-23-deoxojessic acid
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Overview
Description
1-Dehydroxy-23-deoxojessic acid is a cycloartane-type triterpene compound. It is a natural product derived from the herbs of Gardenia sootepensis . The compound has a molecular formula of C31H50O3 and a molecular weight of 470.7 g/mol . It is known for its cytotoxic properties against certain carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dehydroxy-23-deoxojessic acid can be synthesized through various organic synthesis routes. One common method involves the extraction from natural sources, such as the bark of the South American tree Hymenaea courbaril. The compound is then purified using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification. The compound is stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: 1-Dehydroxy-23-deoxojessic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
1-Dehydroxy-23-deoxojessic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dehydroxy-23-deoxojessic acid involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound targets specific molecular pathways, leading to the inhibition of cancer cell growth and induction of cell death . The exact molecular targets are still under investigation, but it is known to affect the cytoskeleton and cellular signaling pathways.
Comparison with Similar Compounds
Cycloartane-type Triterpenes: Compounds like cycloartenol and cycloartanol share structural similarities with 1-Dehydroxy-23-deoxojessic acid.
Other Triterpenes: Compounds such as betulinic acid and ursolic acid also exhibit similar biological activities.
Uniqueness: . Its structural features, such as the cycloartane skeleton, contribute to its distinct biological activities.
Properties
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,15R,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21-,22-,23+,24+,25+,27-,28+,29+,30-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRGKMMFFVWPHT-NUYPAGBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H]([C@@]5(C)C(=O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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